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Compound of Interest

Compound Name:
4-[3-

(Dimethylamino)propoxy]aniline

Cat. No.: B1365064 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-[3-
(Dimethylamino)propoxy]aniline

Abstract
This technical guide provides a comprehensive analysis of the spectral data for 4-[3-
(Dimethylamino)propoxy]aniline (CAS No: 62424-88-8), a key intermediate in

pharmaceutical synthesis. With a molecular formula of C₁₁H₁₈N₂O and a molecular weight of

194.28 g/mol , precise structural confirmation is paramount for its application in drug

development and manufacturing. This document delves into the core spectroscopic techniques

—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are

essential for the unambiguous identification and quality assessment of this compound. The

guide is structured to provide not just the data, but the underlying scientific rationale for the

observed spectral features, empowering researchers and scientists to interpret and validate the

structure with confidence.

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry. For a molecule like 4-[3-(Dimethylamino)propoxy]aniline, both ¹H and ¹³C NMR

provide a detailed map of the proton and carbon frameworks, respectively.
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Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a quantitative and qualitative assessment of every unique

proton environment within the molecule. The expected signals are a composite of three distinct

regions: the aromatic aniline ring, the aliphatic propoxy linker, and the terminal dimethylamino

group.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-[3-
(Dimethylamino)propoxy]aniline and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but

DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine

(-NH₂).

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A

higher field strength enhances signal dispersion and simplifies the interpretation of complex

multiplets.

Data Acquisition: Record the spectrum at ambient temperature. Key parameters include a

30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of at least 4

seconds to ensure high resolution. Typically, 16 to 64 scans are averaged to achieve an

adequate signal-to-noise ratio.

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential line

broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly

sacrificing resolution. Phase and baseline correct the spectrum before integrating the signals

and picking the peaks.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Proton
Label

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

H-a ~ 6.75 Doublet ~ 8.8 2H

Aromatic

Protons

(ortho to -O)

H-b ~ 6.65 Doublet ~ 8.8 2H

Aromatic

Protons

(ortho to -

NH₂)

H-c ~ 3.95 Triplet ~ 6.4 2H
-O-CH₂-CH₂-

CH₂-N

H-d ~ 1.95 Quintet ~ 6.8 2H
-O-CH₂-CH₂-

CH₂-N

H-e ~ 2.40 Triplet ~ 7.2 2H
-O-CH₂-CH₂-

CH₂-N

H-f ~ 2.25 Singlet - 6H -N(CH₃)₂

H-g ~ 3.60 Broad Singlet - 2H -NH₂

Causality Behind Assignments:

Aromatic Protons (H-a, H-b): The electron-donating nature of both the propoxy and amino

groups shields the aromatic protons, shifting them upfield relative to benzene (7.26 ppm).

The para-substitution pattern creates a classic AA'BB' system, which often appears as two

distinct doublets. Protons ortho to the strongly donating oxygen (H-a) are expected to be

slightly downfield compared to those ortho to the nitrogen (H-b).

Propoxy Chain (H-c, H-d, H-e): The methylene protons adjacent to the electronegative

oxygen (H-c) are the most deshielded in the chain. The central methylene group (H-d)

appears as a quintet due to coupling with both adjacent CH₂ groups. The methylene group

next to the nitrogen (H-e) is also deshielded, but less so than H-c.
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Dimethylamino Protons (H-f): The six protons of the two methyl groups are chemically

equivalent and do not couple with other protons, resulting in a sharp, intense singlet, a

hallmark of this functional group.

Amine Protons (H-g): The primary amine protons typically appear as a broad singlet due to

quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its

chemical shift is highly dependent on solvent and concentration.

IR Analysis Workflow
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Caption: A simplified workflow for data acquisition using ATR-IR.

Molecular Weight and Fragmentation Analysis by
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

insights through the analysis of its fragmentation patterns under ionization.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile. Further dilute this stock solution to approximately 1-10 µg/mL

with the same solvent, often with the addition of 0.1% formic acid to promote protonation for

positive ion mode.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

quadrupole or time-of-flight (TOF) analyzer.

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the

protonated molecule, [M+H]⁺. For fragmentation data (MS/MS), the [M+H]⁺ ion is selected

and subjected to collision-induced dissociation (CID).

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z Ion Identity / Origin

195.15 [M+H]⁺
Protonated Molecular Ion

(C₁₁H₁₉N₂O⁺)

194.14 [M]⁺ Molecular Ion (if using EI)

120.08 [C₇H₈NO]⁺

Cleavage of the propoxy chain,

leaving the 4-aminophenoxy

radical cation fragment.

58.07 [C₃H₈N]⁺

Base Peak. Alpha-cleavage

resulting in the highly stable

dimethylaminomethyl cation

[CH₂=N(CH₃)₂]⁺.

Fragmentation Pathway Analysis:

The molecular weight of 194.28 aligns with the expected molecular ion peak at m/z 194 (for EI)

or the protonated molecule at m/z 195 (for ESI). The most significant fragmentation pathway in

aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to

the nitrogen atom. This process yields a highly stabilized, resonance-delocalized iminium

cation. For 4-[3-(Dimethylamino)propoxy]aniline, this leads to the formation of the

[CH₂=N(CH₃)₂]⁺ ion at m/z 58, which is almost certainly the base peak (the most intense peak)

in the spectrum. This fragment is a definitive indicator of the dimethylaminopropyl moiety.
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Caption: Primary fragmentation pathway for 4-[3-(Dimethylamino)propoxy]aniline.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system

for the structural confirmation of 4-[3-(Dimethylamino)propoxy]aniline. NMR spectroscopy

maps the precise proton and carbon skeleton, IR spectroscopy confirms the presence of all key

functional groups (primary aromatic amine, ether, dimethylamine), and mass spectrometry

verifies the molecular weight while revealing a characteristic fragmentation pattern dominated

by the m/z 58 iminium ion. This multi-technique approach ensures the identity, purity, and

structural integrity of the compound, which is a non-negotiable requirement in the rigorous

landscape of pharmaceutical research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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